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molecular formula C8H12O4 B8713124 Diallyloxyacetic acid CAS No. 161823-92-3

Diallyloxyacetic acid

Cat. No. B8713124
M. Wt: 172.18 g/mol
InChI Key: PHZSUOPYLUNLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05360881

Procedure details

100 g of diethyl oxide then a solution of 17.6 g (0.14 mole) of oxalic acid crystallised with two molecules of water in 62 g of water are introduced at ambient temperature and under agitation into an aqueous solution containing 29.1 g (0.15hole) of sodium diallyloxyacetate in 71 g of water. The biphasic medium obtained is agitated vigorously for 10 minutes then it is decanted. The ethereal phase is then dried over anhydrous sodium sulphate, filtered and finally concentrated to dryness under vacuum. In this way 24 g (0.14 mole) of pure diallyloxyacetic acid is obtained. This acid is in the form of an oil, it has a pka of 2.9 and it is soluble in water and in standard organic solvents such as diethyl oxide, dichloromethane; however, in aqueous solution, it hydrolyses.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
62 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step Two
Name
Quantity
71 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCC)C.C(O)(=O)C(O)=O.[CH2:12]([O:15][CH:16]([O:20][CH2:21][CH:22]=[CH2:23])[C:17]([O-:19])=[O:18])[CH:13]=[CH2:14].[Na+]>O>[CH2:21]([O:20][CH:16]([O:15][CH2:12][CH:13]=[CH2:14])[C:17]([OH:19])=[O:18])[CH:22]=[CH2:23] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OCC
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
62 g
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
29.1 g
Type
reactant
Smiles
C(C=C)OC(C(=O)[O-])OCC=C.[Na+]
Name
Quantity
71 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is agitated vigorously for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced at ambient temperature and under agitation into an aqueous solution
CUSTOM
Type
CUSTOM
Details
The biphasic medium obtained
CUSTOM
Type
CUSTOM
Details
it is decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal phase is then dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)OC(C(=O)O)OCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mol
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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